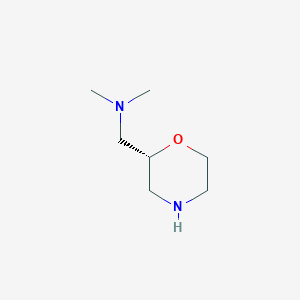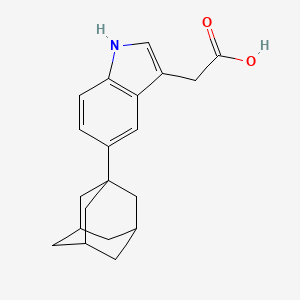
5-Adamantyl-IAA
描述
5-Adamantyl-IAA, also known as 2-[5-(adamantan-1-yl)-1H-indol-3-yl]acetic acid, is a synthetic auxin analog. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. This compound is particularly notable for its high affinity and specificity in binding to engineered auxin receptors, making it a valuable tool in plant biology and agricultural research .
作用机制
Target of Action
This compound, also known as 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid, is a synthetic auxin developed for use in an auxin-inducible degron system . This system is a technique to induce the degradation of a target protein . The primary target of this compound is the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins . These proteins play a crucial role in the auxin regulatory pathways, which are fundamental components of plant development .
Mode of Action
This compound interacts with its targets, the TIR1/AFB F-box proteins and Aux/IAA co-receptor proteins, to induce the degradation of a target protein . This compound has a thousand-times stronger affinity for the modified TIR receptor protein, allowing it to function at much lower concentrations than natural auxin . This strong interaction enables the rapid depletion of target proteins within the cell .
Biochemical Pathways
The action of this compound affects three major pathways: auxin metabolism, polar auxin transport, and signal transduction . Auxin, specifically indole-3-acetic acid (IAA), is biosynthesized from tryptophan via indole-3-pyruvic acid (IPA) through the IPA pathway . IAA is then transported by the AUXIN1/LIKE-AUX1 (AUX1/LAX) auxin influx transporters, PIN-FORMED (PIN) efflux facilitators, and ATP-BINDING CASSETTE B (ABCB) transporters to form auxin concentration gradients in plant tissues . The action of this compound modulates these pathways, leading to changes in auxin biology .
Pharmacokinetics
It is known that this compound can act at lower concentrations due to its high affinity for the tir1 receptor This suggests that it may have good bioavailability
Result of Action
The primary result of the action of this compound is the rapid depletion of target proteins within the cell . This enables the investigation of the physiological functions of essential proteins . The strong activity of this compound may arise from the high affinity of this compound for TIR1 F79A and its high cellular permeability .
生化分析
Biochemical Properties
5-Adamantyl-IAA interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with the TIR1 protein, a component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex . This interaction is crucial for the auxin-inducible degron (AID) system, which is used to induce targeted degradation of proteins in eukaryotic model organisms .
Cellular Effects
The effects of this compound on cells are primarily related to its role in the AID system. By interacting with the TIR1 protein, this compound can trigger the degradation of specific target proteins, thereby influencing various cellular processes . For example, it can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of key proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TIR1 protein. This binding interaction triggers the ubiquitination and subsequent degradation of target proteins . In this way, this compound can influence gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been shown that the degradation of target proteins can occur within minutes of exposure to this compound . Furthermore, the stability and degradation of this compound itself may also influence its long-term effects on cellular function .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are currently limited, it is known that the efficiency of the AID system can be improved by using low nanomolar concentrations of this compound .
Metabolic Pathways
It is known that this compound plays a crucial role in the AID system, which is part of the ubiquitin-proteasome pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with proteins such as TIR1
Subcellular Localization
Given its role in the AID system, it is likely to be found in the nucleus where the SCF E3 ubiquitin ligase complex is located .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Adamantyl-IAA typically involves the following steps :
Starting Materials: The synthesis begins with adamantane and indole-3-acetic acid.
Functionalization: Adamantane is functionalized to introduce a reactive group, such as a halogen or hydroxyl group.
Coupling Reaction: The functionalized adamantane is then coupled with indole-3-acetic acid using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques.
化学反应分析
Types of Reactions
5-Adamantyl-IAA undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
5-Adamantyl-IAA has a wide range of applications in scientific research :
Chemistry: It is used as a synthetic auxin in chemical biology to study auxin signaling pathways.
Biology: It is employed in plant biology to manipulate plant growth and development by selectively binding to engineered auxin receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeted protein degradation.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid (IAA): The natural auxin in plants.
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.
1-Naphthaleneacetic acid (NAA): Another synthetic auxin used in agriculture.
Uniqueness
5-Adamantyl-IAA is unique due to its high affinity and specificity for engineered auxin receptors. This allows for more precise manipulation of auxin signaling pathways compared to other auxins. Its ability to function at much lower concentrations than natural auxins or other synthetic auxins makes it particularly valuable in research and agricultural applications .
属性
IUPAC Name |
2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLXUUNCRVEHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2244426-40-0 | |
| Record name | 5-Adamantyl-IAA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


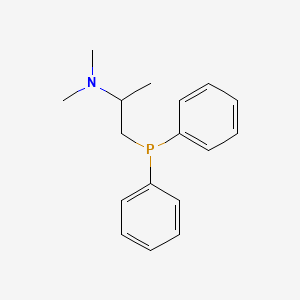
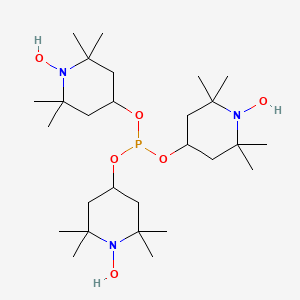

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate](/img/structure/B3028494.png)

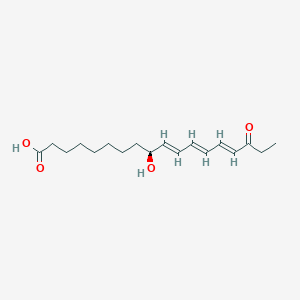

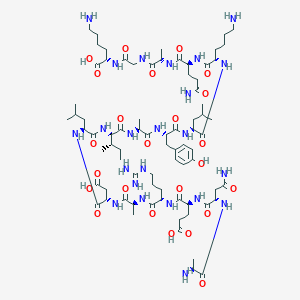
![(12aR)-7-(hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]Oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione 4-methylbenzenesulfonate](/img/structure/B3028501.png)


![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)
